N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
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Overview
Description
N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine core substituted with a fluorophenyl group and an imidazolyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Substitution with Fluorophenyl Group:
Attachment of the Imidazolyl Group: The final step involves the formation of the imidazolyl group through a cyclization reaction, where an appropriate precursor undergoes cyclization in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
- N-(4-bromophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
- N-(4-methylphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
Uniqueness
N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and applications.
Properties
CAS No. |
647030-54-4 |
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Molecular Formula |
C19H14FN5 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H14FN5/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(25-19)17-12-22-18(24-17)13-4-2-1-3-5-13/h1-12H,(H,22,24)(H,21,23,25) |
InChI Key |
BUACDRMEVYQOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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